molecular formula C15H16N4O2S B6492641 (2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1351857-15-2

(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6492641
CAS No.: 1351857-15-2
M. Wt: 316.4 g/mol
InChI Key: SDMQAFVJKJVTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it comprises a fused thiophene-pyrimidine core substituted at position 3 with a 2-ethoxyphenylmethyl group and at position 2 with a hydrazinylidene moiety. These substitutions likely modulate its physicochemical properties, such as solubility and lipophilicity, and enhance its bioactivity.

Properties

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-2-hydrazinylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-21-12-6-4-3-5-10(12)9-19-14(20)13-11(7-8-22-13)17-15(19)18-16/h3-8H,2,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMQAFVJKJVTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N=C2NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit varied bioactivity depending on substituents. Below is a comparative analysis of key analogs:

Compound Molecular Weight Substituents Biological Activity Key Findings
(2E)-3-[(2-Ethoxyphenyl)methyl]-2-hydrazinylidene-...thieno[3,2-d]pyrimidin-4-one Not reported 2-ethoxyphenylmethyl, hydrazinylidene Likely anticancer/analgesic (inferred from analogs) No direct data; structural similarity suggests potential activity
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 287.35 g/mol Benzylamino, 5,6-dimethyl Anticancer (NCI 60 cell lines) Mean growth inhibition: 51.01%; active against melanoma (MDA-MB-435)
5-(3,4-Dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 302.35 g/mol 3,4-dimethoxyphenyl, 2-methyl Not reported (structural analog) CAS 93733-73-4; used in synthetic studies
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 254.35 g/mol Ethyl, mercapto, 6-methyl Intermediate for further functionalization CAS 937598-12-4; synthetic utility
2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-...thieno[3,2-d]pyrimidin-4-one 457.96 g/mol 2-chlorophenylmethylsulfanyl, 2-methoxyphenyl Not reported (structural analog) ZINC2719851; potential drug-like properties

Key Comparative Insights

The 2-ethoxyphenylmethyl substituent introduces moderate lipophilicity (due to the ethoxy group), which may improve membrane permeability relative to polar groups like 3,4-dimethoxyphenyl (e.g., ).

Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4-ones are typically synthesized via cyclocondensation or one-pot reactions. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was synthesized using solvent-free methods , whereas the target compound likely requires hydrazine derivatives for the hydrazinylidene moiety.

Anticancer Potential: Analogs with aryl/alkylamino substituents (e.g., ) show significant cytotoxicity, suggesting the target compound’s hydrazinylidene group could similarly interact with kinase or DNA repair targets. However, bulky substituents (e.g., 2-chlorophenylmethylsulfanyl in ) may reduce solubility, limiting bioavailability.

Drug-Likeness: The target compound’s molecular weight (estimated ~350–400 g/mol) aligns with Lipinski’s rules, similar to 5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (302.35 g/mol) . Its moderate logP (predicted ~3–4) balances lipophilicity and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.